Dimethyl methylsuccinate

Description

BenchChem offers high-quality Dimethyl methylsuccinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl methylsuccinate including the price, delivery time, and more detailed information at info@benchchem.com.

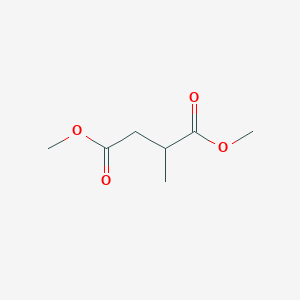

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-methylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-5(7(9)11-3)4-6(8)10-2/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOQJNGQQXICBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870892 | |

| Record name | Butanedioic acid, 2-methyl-, 1,4-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1604-11-1 | |

| Record name | Dimethyl methylsuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1604-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2-methyl-, 1,4-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001604111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2-methyl-, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2-methyl-, 1,4-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl methylsuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Methylsuccinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of dimethyl methylsuccinate, a significant chiral building block in organic synthesis. The document summarizes key quantitative data, outlines experimental protocols, and presents logical and experimental workflows to support advanced research and development applications.

Compound Identification and Stereochemistry

Dimethyl methylsuccinate, also known as dimethyl 2-methylbutanedioate, is a diester with a chiral center at the second carbon of the butanedioate backbone.[1][2] This chirality results in two distinct enantiomers: (R)-(+)-dimethyl methylsuccinate and (S)-(-)-dimethyl methylsuccinate, in addition to the racemic mixture.[2] These stereoisomers can exhibit different biological activities, making enantiomerically pure forms highly valuable in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[2][3][4]

Structural and Isomeric Relationships

The following diagram illustrates the relationship between the parent acid and its corresponding dimethyl esters.

Caption: Relationship between methylsuccinic acid isomers and their corresponding esters.

Physical and Chemical Properties

The properties of dimethyl methylsuccinate can vary depending on whether it is the racemic mixture or a specific enantiomer.

General and Racemic Properties

This table summarizes the properties of the racemic mixture of dimethyl methylsuccinate.

| Property | Value | Citations |

| IUPAC Name | dimethyl 2-methylbutanedioate | [1] |

| Synonyms | Dimethyl pyrotartrate, Methylsuccinic acid dimethyl ester | [5] |

| CAS Number | 1604-11-1 | [5][6][7] |

| Molecular Formula | C₇H₁₂O₄ | [5][7][8] |

| Molecular Weight | 160.17 g/mol | [7][8][9] |

| Appearance | Colorless liquid | [6][7][8] |

| Boiling Point | 196 °C (at 760 mmHg) | [5][6][7] |

| Density | 1.076 g/mL at 25 °C | [5][6][7] |

| Refractive Index (n20/D) | 1.420 | [5][6][7] |

| Flash Point | 182 °F (83.3 °C) | [5][6][7] |

| Storage Temperature | Room Temperature | [5][6][7] |

Enantiomer-Specific Properties: (R)-(+)-Dimethyl Methylsuccinate

This table details the properties specific to the (R)-enantiomer.

| Property | Value | Citations |

| IUPAC Name | dimethyl (2R)-2-methylbutanedioate | [10] |

| Synonyms | (R)-Dimethyl-2-methylsuccinate, (R)-(+)-Methylsuccinic acid dimethyl ester | [3] |

| CAS Number | 22644-27-5 | [3][10][11] |

| Molecular Formula | C₇H₁₂O₄ | [3][10] |

| Molecular Weight | 160.17 g/mol | [3][10] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 80-81 °C at 12 mmHg | [3][11] |

| Density | 1.076 g/mL at 25 °C | [3][11] |

| Refractive Index (n20/D) | 1.418 | [3] |

| Optical Rotation | [α]²⁰/D = +4.5 ± 0.5° (c=3 in CHCl₃) | [3] |

Reactivity and Applications

Dimethyl methylsuccinate is a versatile intermediate in organic synthesis.[2] Its two ester groups can undergo various transformations such as hydrolysis, transesterification, reduction to diols, and amidation.[2]

-

Pharmaceutical Synthesis : The chiral forms are crucial building blocks for producing enantiomerically pure APIs.[3][4] For example, it has been used in the synthesis of the macrolide FK-506.[11]

-

Polymer Science : As a difunctional monomer, it is used in the production of specialty polymers and polyesters, potentially enhancing properties like flexibility and durability.[2][3]

-

Flavor and Fragrance : The compound is noted for its use as a flavoring agent due to a fruity aroma.[3]

-

Cosmetics : It can be incorporated into cosmetic formulations for its emollient properties.[3]

Experimental Protocols

Detailed methodologies are critical for the successful synthesis and application of dimethyl methylsuccinate. Below are representative protocols.

General Synthesis: Fischer Esterification of Methylsuccinic Acid

This method describes the synthesis of racemic dimethyl methylsuccinate from its corresponding dicarboxylic acid.

Materials:

-

Methylsuccinic acid

-

Anhydrous methanol (B129727) (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup : Dissolve methylsuccinic acid in an excess of dry methanol in a round-bottom flask.

-

Catalysis : Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux : Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).

-

Workup :

-

Cool the reaction mixture and remove the excess methanol using a rotary evaporator.

-

Redissolve the resulting residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

-

Drying and Isolation : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield dimethyl methylsuccinate.

-

Purification : If necessary, purify the crude product by vacuum distillation.

Workflow for Synthesis and Purification

The following diagram outlines the general workflow for the synthesis and purification of dimethyl methylsuccinate via Fischer Esterification.

Caption: General workflow for the synthesis and purification of dimethyl methylsuccinate.

Asymmetric Synthesis via Ene-Reductase

For obtaining enantiomerically pure products, enzymatic reduction is a highly effective modern approach.[4]

Principle: This method uses an ene-reductase (ER) enzyme to catalyze the asymmetric reduction of the C=C double bond in precursors like dimethyl itaconate, dimethyl citraconate, or dimethyl mesaconate.[4] The choice of enzyme and substrate determines whether the (R) or (S) enantiomer is produced.[4]

Example Protocol Outline (based on Li, et al.):

-

Substrate Preparation : Prepare a solution of the starting material (e.g., 400 mM dimethyl itaconate for the (R)-enantiomer) in a suitable buffer.[4]

-

Enzyme and Cofactor : Add the selected ene-reductase (e.g., AfER from Aspergillus flavus) and a cofactor recycling system (e.g., glucose dehydrogenase and NAD(P)H).[4]

-

Reaction : Incubate the mixture at a controlled temperature and pH, with gentle agitation. The reaction can be run at high substrate concentrations (up to 700 mM depending on the enzyme).[4]

-

Monitoring : Monitor the conversion of the starting material and the enantiomeric excess (ee) of the product using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column.

-

Extraction : Once the reaction is complete, extract the product with an organic solvent like ethyl acetate.

-

Purification : Dry and concentrate the organic phase. The crude product can be purified by column chromatography to yield the optically pure dimethyl 2-methylsuccinate.[4] This method has been shown to achieve high yields (77-86%) and excellent enantioselectivity (>98% ee).[4]

Safety and Handling

Dimethyl methylsuccinate is a combustible liquid and should be handled with appropriate care.[5]

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][7]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][7]

-

Storage : Store in a well-ventilated place at room temperature.[5][6][7]

References

- 1. Butanedioic acid, 2-methyl-, 1,4-dimethyl ester | C7H12O4 | CID 15350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethyl methylsuccinate | 1604-11-1 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. DIMETHYL METHYLSUCCINATE | 1604-11-1 [chemicalbook.com]

- 6. DIMETHYL METHYLSUCCINATE price,buy DIMETHYL METHYLSUCCINATE - chemicalbook [chemicalbook.com]

- 7. Dimethyl methylsuccinate , 98% , 1604-11-1 - CookeChem [cookechem.com]

- 8. Dimethyl methylsuccinate | CymitQuimica [cymitquimica.com]

- 9. (S)-Dimethyl 2-methylsuccinate | C7H12O4 | CID 9964174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Dimethyl (R)-(+)-methylsuccinate | C7H12O4 | CID 9834036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Dimethyl (R)-(+)-methylsuccinate CAS#: 22644-27-5 [m.chemicalbook.com]

An In-depth Technical Guide to (R)-Dimethyl-2-methylsuccinate for Researchers and Drug Development Professionals

CAS Number: 22644-27-5

Introduction

(R)-Dimethyl-2-methylsuccinate, also known as Dimethyl (R)-(+)-methylsuccinate, is a chiral ester of significant interest in the fields of organic synthesis and pharmaceutical development. Its stereospecific structure makes it a valuable chiral building block for the synthesis of complex bioactive molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical and physical properties, analytical specifications, a detailed experimental protocol for its synthesis, and its relevance in biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Specifications

The properties of (R)-Dimethyl-2-methylsuccinate are summarized in the tables below, providing a clear reference for laboratory and developmental use.

Table 1: General and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 22644-27-5 | [ChemScene, Chem-Impex] |

| Molecular Formula | C₇H₁₂O₄ | [ChemScene, Chem-Impex] |

| Molecular Weight | 160.17 g/mol | [ChemScene, Chem-Impex] |

| IUPAC Name | dimethyl (2R)-2-methylbutanedioate | [PubChem] |

| Synonyms | Dimethyl (R)-(+)-methylsuccinate, (R)-(+)-Methylsuccinic acid dimethyl ester, (R)-PYROTARTARIC ACID DIMETHYL ESTER | [Chem-Impex, PubChem] |

| SMILES | C--INVALID-LINK--C(=O)OC | [ChemScene] |

| InChI Key | NFOQJNGQQXICBY-RXMQYKEDSA-N | [PubChem] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference(s) |

| Appearance | Colorless liquid | [Chem-Impex] |

| Purity | ≥97% or ≥98.5% (GC) | [ChemScene, Chem-Impex] |

| Density | 1.076 g/mL at 25 °C | [Chem-Impex] |

| Boiling Point | 80-81 °C at 12 mmHg | [Chem-Impex] |

| Refractive Index | n20/D = 1.418 | [Chem-Impex] |

| Optical Rotation | [α]²⁰/D = +4.5 ± 0.5° (c=3 in CHCl₃) | [Chem-Impex] |

Experimental Protocols

Asymmetric Synthesis via Ene-Reductase-Catalyzed Reduction

A highly efficient and enantioselective method for synthesizing (R)-Dimethyl-2-methylsuccinate is through the biocatalytic reduction of prochiral substrates like dimethyl citraconate or dimethyl itaconate. This method offers high yields and excellent enantiomeric excess (ee).[1]

Materials:

-

Dimethyl citraconate or Dimethyl itaconate

-

Ene-reductase (e.g., Bac-OYE1 from Bacillus sp. or AfER from Aspergillus flavus)[2]

-

Tris-HCl buffer (100 mM, pH 8.0) or Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

-

NADP⁺

-

Sodium formate (B1220265)

-

Formate dehydrogenase (FDH) for cofactor regeneration

-

1 M HCl

Protocol for Synthesis from Dimethyl Citraconate using Bac-OYE1:

-

To a 200 mL conical flask, add dimethyl citraconate (11.07 g, 700 mM), NADP⁺ (0.5 mM, 0.39 g/L), sodium formate (910 mM), Bac-OYE1 wet cells (5 g, 50 g/L), and formate dehydrogenase (LbFDH, 2 U/mL) in Tris-HCl buffer (100 mM, pH 8.0).[3]

-

The total reaction volume should be 100 mL.[3]

-

Shake the reaction mixture at 37 °C for 20 hours.[3]

-

Monitor the reaction progress by Gas Chromatography (GC). Periodically adjust the pH to 8.0 with 1 M HCl.[3]

-

Upon complete conversion, quench the reaction by adding 1 M HCl.[3]

-

The product can be extracted using an organic solvent and purified by standard methods such as distillation under reduced pressure.

Protocol for Synthesis from Dimethyl Itaconate using AfER:

-

To a 200 mL conical flask, add dimethyl itaconate (3.16 g, 400 mM), NADP⁺ (0.5 mM, 0.39 g/L), DMSO (1.6% v/v), sodium formate (520 mM), AfER wet cells (2.5 g, 50 g/L), and LbFDH (2 U/mL) in potassium phosphate buffer (100 mM, pH 7.0).[3]

-

The total reaction volume should be 50 mL.[3]

-

Shake the reaction mixture at 30 °C for 27 hours.[3]

-

Monitor the reaction by Thin Layer Chromatography (TLC) and GC. Maintain the pH at 7.0 with 1 M HCl.[3]

-

After the reaction is complete, quench with 1 M HCl.[3]

-

Isolate and purify the product as described above.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: DB-5MS (or equivalent)

-

Carrier Gas: Helium

-

Injection Mode: Splitless

-

Detection: Electron Ionization (EI) in full scan or Selected Ion Monitoring (SIM) mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃) δ: 3.69 (d, J = 6.97 Hz, 6H), 2.86–2.99 (m, 1H), 2.68–2.82 (m, 1H), 2.41 (dd, J = 16.50, 5.99 Hz, 1H), 1.23 (d, J = 7.09 Hz, 3H).[4]

-

¹³C NMR (100 MHz, CDCl₃) δ: 175.74, 172.31, 51.96, 51.75, 37.43, 35.72, 17.04.[4]

Infrared (IR) Spectroscopy:

-

A sharp peak around 1743 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration.[5]

Biological Relevance and Signaling Pathways

While (R)-Dimethyl-2-methylsuccinate is primarily a synthetic intermediate, the "succinate" moiety is a key metabolite and signaling molecule in cellular biology. Succinate (B1194679) is an intermediate in the tricarboxylic acid (TCA) cycle and has emerged as an important extracellular signaling molecule that can modulate cellular function, particularly in the context of inflammation and metabolism.[6][7]

Succinate Signaling via SUCNR1 (GPR91) Receptor: Extracellular succinate activates the G protein-coupled receptor SUCNR1 (also known as GPR91).[5] This receptor is expressed in various tissues, including immune cells, the kidney, and the liver.[5] Activation of SUCNR1 can trigger distinct downstream signaling cascades depending on the cell type.

In immune cells such as macrophages, succinate signaling through SUCNR1 can have dual effects. It can promote a pro-inflammatory response by stabilizing Hypoxia-Inducible Factor-1α (HIF-1α), which in turn upregulates the expression of inflammatory cytokines like IL-1β.[6][7] Conversely, in other contexts, it can enhance the activity of anti-inflammatory M2 macrophages.[6]

The activation of SUCNR1 typically involves coupling to Gq or Gi proteins, leading to downstream signaling through pathways such as ERK and Akt phosphorylation.[5] This positions the succinate-SUCNR1 axis as a potential therapeutic target for inflammatory diseases, metabolic disorders, and certain cancers.[6]

Visualizations

Biocatalytic Synthesis Workflow

Caption: Workflow for the biocatalytic synthesis of (R)-Dimethyl-2-methylsuccinate.

Succinate Signaling Pathway via SUCNR1

References

- 1. Extracellular succinate hyperpolarizes M2 macrophages through SUCNR1/GPR91-mediated Gq signaling. — Centre for Human Genetics [chg.ox.ac.uk]

- 2. What is Biotin used for? [synapse.patsnap.com]

- 3. hydralongevity.com [hydralongevity.com]

- 4. What is the mechanism of Biotin? [synapse.patsnap.com]

- 5. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]

- 7. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Enantioselective Synthesis of Dimethyl 2-Methylsuccinate

For Researchers, Scientists, and Drug Development Professionals

Chiral dimethyl 2-methylsuccinate is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and fine chemicals.[1][2][3][4] Its utility as a chiral synthon, for instance in the production of Sacubitril for heart failure treatment and in anti-HIV-1 agents like aspernigrins C/D, underscores the importance of efficient and highly selective synthetic methodologies.[1] This technical guide provides an in-depth overview of the core strategies for the synthesis of enantiomerically pure dimethyl 2-methylsuccinate, focusing on enzymatic reduction, asymmetric hydrogenation, and the use of chiral auxiliaries.

Enzymatic Reduction of Prochiral Substrates

Enzymatic reduction, particularly using ene-reductases (ERs), presents a highly attractive and environmentally benign approach for the synthesis of chiral dimethyl 2-methylsuccinate.[1][2][3] This method offers high enantioselectivity and can be performed under mild reaction conditions. The synthesis can proceed from readily available prochiral substrates such as dimethyl citraconate, dimethyl mesaconate, or dimethyl itaconate.

The following table summarizes the key quantitative data from various enzymatic reduction strategies for the synthesis of both (R)- and (S)-dimethyl 2-methylsuccinate.

| Enantiomer | Starting Material | Ene-Reductase (ER) | Substrate Conc. (mM) | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| (R)-1 | Dimethyl citraconate (2) | Bac-OYE1 | 700 | 86 | 99 |

| (R)-1 | Dimethyl itaconate (4) | AfER | 400 | 77 | 99 |

| (S)-1 | Dimethyl mesaconate (3) | SeER | 500 | 80 | 98 |

Data sourced from MDPI article on Asymmetric Synthesis.[1]

General Procedure for Preparative-Scale Enzymatic Reduction:

A typical reaction mixture contains the substrate (dimethyl citraconate, mesaconate, or itaconate), a catalytic amount of a nicotinamide (B372718) cofactor (e.g., NADP+), a cofactor regeneration system (e.g., sodium formate (B1220265) and formate dehydrogenase), and the respective ene-reductase in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0). The reaction is agitated at a controlled temperature until completion.

Protocol for the Synthesis of (R)-Dimethyl 2-Methylsuccinate using AfER:

-

To a 200 mL conical flask, add dimethyl itaconate (3.16 g, 400 mM), NADP+ (0.5 mM, 0.39 g/L), DMSO (1.6% v/v), sodium formate (520 mM), AfER wet cells (2.5 g, 50 g/L), and LbFDH (2 U/mL) in 100 mM potassium phosphate buffer (pH 7.0) to a total volume of 50 mL.[1]

-

Shake the reaction mixture at 30 °C for 27 hours.[1]

-

Monitor the reaction progress by TLC and GC. Maintain the pH at 7.0 by periodic addition of 1 M HCl.[1]

-

Upon completion, quench the reaction with 1 M HCl.[1]

-

Extract the product with an organic solvent, dry the organic layer, and purify by standard methods.

Protocol for the Synthesis of (S)-Dimethyl 2-Methylsuccinate using SeER:

-

To a 200 mL conical flask, add dimethyl mesaconate (3.95 g, 500 mM), NADP+ (0.5 mM, 0.39 g/L), sodium formate (650 mM), SeER wet cells (2.5 g, 50 g/L), and LbFDH (2 U/mL) in 100 mM potassium phosphate buffer (pH 7.0) to a total volume of 50 mL.[1]

-

Shake the reaction mixture at 37 °C.[1]

-

Monitor the reaction and maintain the pH as described above.[1]

-

Quench and work up the reaction as described for the (R)-enantiomer.[1]

Caption: Enzymatic synthesis of chiral dimethyl 2-methylsuccinate.

Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral olefins, such as dimethyl itaconate, using chiral transition metal catalysts is a powerful and well-established method for producing enantiomerically enriched compounds.[5][6] Rhodium-based catalysts with chiral phosphine (B1218219) ligands are commonly employed for this transformation.

The following table presents representative data for the asymmetric hydrogenation of dimethyl itaconate.

| Catalyst System | Ligand Type | Solvent | Pressure (bar) | Temp (°C) | Conversion (%) | e.e. (%) |

| [Rh(COD)₂]SbF₆ / PO-L6a-e | Monodentate Phosphite | Toluene | 10 | 25 | >99 | up to 96 |

| Rh-(R,R)-1,2-bis(2,5-dimethylphospholano)-benzene on Alumina | Bidentate Phosphine | THF | 5 | RT | >99 | 98 |

Data is illustrative and compiled from various sources.[6][7]

General Procedure for Asymmetric Hydrogenation:

-

In a glovebox, a pressure reactor is charged with the chiral catalyst precursor (e.g., [Rh(COD)₂]SbF₆) and the chiral ligand in a degassed solvent (e.g., toluene).

-

The substrate, dimethyl itaconate, is added to the reactor.

-

The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.

-

The reaction is stirred under a specific hydrogen pressure and at a controlled temperature for a designated time.

-

After the reaction, the pressure is released, and the solvent is removed under reduced pressure.

-

The enantiomeric excess of the product is determined by chiral GC or HPLC.

Caption: Asymmetric hydrogenation workflow.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis.[8] The auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to yield the chiral product. Evans oxazolidinones are a prominent class of chiral auxiliaries used in various asymmetric transformations, including alkylations.[8][9]

The general approach involves the acylation of a chiral auxiliary (e.g., an Evans oxazolidinone) with a succinic acid derivative, followed by stereoselective alkylation at the α-position, and subsequent removal of the auxiliary.

Caption: Chiral auxiliary synthesis pathway.

This guide provides a foundational understanding of the primary methods for synthesizing chiral dimethyl 2-methylsuccinate. The choice of method will depend on factors such as the desired enantiomer, required scale, and available resources. Enzymatic methods offer high selectivity and green credentials, while asymmetric hydrogenation is a well-established industrial process. Chiral auxiliaries provide a robust, albeit more stepwise, alternative. For drug development professionals, the scalability and efficiency of the enzymatic and asymmetric hydrogenation routes are particularly noteworthy.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dimethyl Methylsuccinate: Structural Elucidation, Isomerism, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dimethyl methylsuccinate, focusing on its structural formula, isomers, physicochemical properties, and analytical characterization. Detailed experimental protocols for its synthesis and spectroscopic analysis are also presented to support researchers in the fields of organic chemistry, materials science, and drug development.

Structural Formula and Isomerism

Dimethyl methylsuccinate, with the molecular formula C₇H₁₂O₄, is the dimethyl ester of methylsuccinic acid.[1] Its structure features a four-carbon backbone (butanedioic acid) with a methyl group at the 2-position and two methyl ester functionalities.

Stereoisomerism: Enantiomers

The presence of a chiral center at the second carbon atom (C-2) gives rise to two enantiomers: (R)-dimethyl methylsuccinate and (S)-dimethyl methylsuccinate.[2] These non-superimposable mirror images exhibit identical physical properties except for their interaction with plane-polarized light.

-

(R)-(+)-dimethyl methylsuccinate: Also known as dimethyl (2R)-2-methylbutanedioate.[3]

-

(S)-(-)-dimethyl methylsuccinate: Also known as dimethyl (2S)-2-methylbutanedioate.[4]

The racemic mixture, containing equal amounts of both enantiomers, is often referred to simply as dimethyl methylsuccinate.

Structural Isomers

Beyond stereoisomerism, several structural isomers of dimethyl methylsuccinate exist with the same molecular formula (C₇H₁₂O₄) but different connectivity of atoms. These include esters of other dicarboxylic acids and esters with different alkyl groups. Some prominent examples are:

-

Dimethyl ethylmalonate: The dimethyl ester of ethylmalonic acid.

-

Dimethyl glutarate: The dimethyl ester of glutaric acid.[5]

-

Propyl methyl malonate: A mixed ester of malonic acid.

-

Isopropyl methyl malonate: Another mixed ester of malonic acid.

-

Ethyl methyl succinate: A mixed ester of succinic acid.

The structural diversity among these isomers leads to significant differences in their chemical and physical properties.

Physicochemical Properties

The physicochemical properties of dimethyl methylsuccinate and its isomers are crucial for their application in synthesis and materials science. A summary of key quantitative data is presented in the table below.

| Property | Dimethyl Methylsuccinate (racemic) | (R)-Dimethyl Methylsuccinate | Diethyl Malonate | Dimethyl Glutarate |

| Molecular Formula | C₇H₁₂O₄[1] | C₇H₁₂O₄[3] | C₇H₁₂O₄[6] | C₇H₁₂O₄[5] |

| Molecular Weight | 160.17 g/mol [1] | 160.17 g/mol [3] | 160.17 g/mol [6] | 160.17 g/mol [5] |

| Appearance | Colorless liquid | Colorless liquid[8] | Colorless liquid[7] | Colorless liquid |

| Density | 1.076 g/mL at 25 °C[1] | 1.076 g/mL at 25 °C[8] | 1.055 g/mL at 20 °C | 1.085 g/mL at 25 °C |

| Boiling Point | 196 °C[1] | 80-81 °C at 12 mmHg[8] | 199.3 °C | 210-213 °C |

| Refractive Index | n20/D 1.420[1] | n20/D 1.418[8] | n20/D 1.414 | n20/D 1.424 |

| Optical Rotation | Not applicable | [α]20/D +4.5 ± 0.5° (c=3 in CHCl₃)[8] | Not applicable | Not applicable |

Experimental Protocols

Synthesis of Dimethyl Methylsuccinate

A common method for the synthesis of dimethyl methylsuccinate is the Fischer esterification of methylsuccinic acid with methanol (B129727) in the presence of an acid catalyst.

Materials:

-

Methylsuccinic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylsuccinic acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl methylsuccinate.

-

Purify the crude product by vacuum distillation.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of dimethyl methylsuccinate and its isomers.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (General Parameters):

-

Instrument: 300-500 MHz NMR spectrometer

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment (zg30 or similar)

-

Spectral width: ~12 ppm

-

Number of scans: 16-64

-

Relaxation delay: 1-2 s

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled experiment (zgpg30 or similar)

-

Spectral width: ~220 ppm

-

Number of scans: 1024 or more, depending on sample concentration

-

Relaxation delay: 2 s

-

Expected ¹H and ¹³C NMR Chemical Shifts for Dimethyl Methylsuccinate (in CDCl₃):

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₃ (on backbone) | ~1.2 (d) | ~17 |

| -CH₂- | ~2.4-2.7 (m) | ~35 |

| -CH- | ~2.9 (m) | ~40 |

| -OCH₃ (ester 1) | ~3.65 (s) | ~51.5 |

| -OCH₃ (ester 2) | ~3.7 (s) | ~52 |

| C=O (ester 1) | - | ~172 |

| C=O (ester 2) | - | ~175 |

Note: 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet. The exact chemical shifts may vary slightly depending on the solvent and instrument.

Visualizations

Structural Formulas

Caption: Structural formulas of racemic and enantiomeric dimethyl methylsuccinate.

Isomeric Structures

Caption: Relationship between the molecular formula and its structural isomers.

Synthetic Workflow

Caption: A simplified workflow for the synthesis of dimethyl methylsuccinate.

References

- 1. Dimethyl methylsuccinate 98 1604-11-1 [sigmaaldrich.com]

- 2. Dimethyl methylsuccinate | 1604-11-1 | Benchchem [benchchem.com]

- 3. Dimethyl (R)-(+)-methylsuccinate | C7H12O4 | CID 9834036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-Dimethyl 2-methylsuccinate | C7H12O4 | CID 9964174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. C7H12O4_Molecular formula [molbase.com]

- 6. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. chemimpex.com [chemimpex.com]

Spectroscopic Profile of Dimethyl Methylsuccinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for dimethyl methylsuccinate, a key chemical intermediate. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Introduction

Dimethyl methylsuccinate (C₇H₁₂O₄, Molar Mass: 160.17 g/mol ) is a dicarboxylic acid ester with applications in the synthesis of various organic molecules, including pharmaceuticals and polymers. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development settings. This guide presents a consolidated repository of its NMR, IR, and MS data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for dimethyl methylsuccinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of dimethyl methylsuccinate exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | ~1.20 | Doublet | 3H | -CHH ₃ |

| b | ~2.45-2.85 | Multiplet | 2H | -CH ₂- |

| c | ~2.90-3.10 | Multiplet | 1H | -CH (CH₃)- |

| d | ~3.68 | Singlet | 3H | -COOCH ₃ |

| e | ~3.72 | Singlet | 3H | -COOCH ₃ |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | ~17.0 | -C H₃ |

| 2 | ~38.0 | -C H₂- |

| 3 | ~42.0 | -C H(CH₃)- |

| 4 | ~51.8 | -COOC H₃ |

| 5 | ~52.2 | -COOC H₃ |

| 6 | ~172.5 | -C OOCH₃ |

| 7 | ~175.0 | -C OOCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of dimethyl methylsuccinate is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2980-2850 | Medium-Strong | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1743 | Strong | C=O Stretch | Ester Carbonyl |

| ~1456 | Medium | C-H Bend | CH₂ |

| ~1363 | Medium | C-H Bend | CH₃ |

| ~1250-1150 | Strong | C-O Stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of dimethyl methylsuccinate is expected to show the following significant fragments.

| m/z | Relative Intensity | Proposed Fragment |

| 160 | Low | [M]⁺ (Molecular Ion) |

| 145 | Medium | [M - CH₃]⁺ |

| 132 | High | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 129 | High | [M - OCH₃]⁺ |

| 101 | Medium | [M - COOCH₃]⁺ |

| 74 | High | [CH₃OOC=CH₂]⁺ (McLafferty rearrangement) |

| 59 | High | [COOCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for dimethyl methylsuccinate. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified dimethyl methylsuccinate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Filter the solution into a clean 5 mm NMR tube.

Instrument Parameters (Typical for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse

-

Acquisition Time: 2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128 or more (due to the low natural abundance of ¹³C)

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of neat dimethyl methylsuccinate directly onto the ATR crystal.

-

Acquire the background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of dimethyl methylsuccinate (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

Gas Chromatography (GC) Parameters (Typical):

-

Column: Standard nonpolar column (e.g., DB-5ms)

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Parameters (Electron Ionization - EI):

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Rate: 2-3 scans/second

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a typical experimental workflow.

Absence of Evidence for the Natural Occurrence of Dimethyl Methylsuccinate in Plants

A comprehensive review of scientific literature and chemical databases reveals no evidence to support the natural occurrence of dimethyl methylsuccinate in plant species. This finding indicates that the compound is likely of synthetic origin and not a constituent of the plant metabolome.

Dimethyl methylsuccinate, also known by its IUPAC name dimethyl 2-methylbutanedioate, is a diester of methylsuccinic acid. While it finds application as a synthetic flavoring agent and as an intermediate in chemical synthesis, extensive searches of phytochemical, plant volatile, and general scientific databases have yielded no reports of its isolation from any plant source.

It is important to distinguish dimethyl methylsuccinate from the structurally similar compound, dimethyl succinate (B1194679). Dimethyl succinate, which lacks the methyl group on the succinate backbone, has been identified as a natural volatile component in some plant species, including roasted filberts. The established presence of dimethyl succinate in plants underscores that the analytical methods for detecting such compounds are available, and the consistent lack of detection of dimethyl methylsuccinate is therefore significant.

Given the absence of primary scientific literature demonstrating the presence of dimethyl methylsuccinate in plants, it is not possible to provide quantitative data on its occurrence, detail experimental protocols for its extraction from plant matrices, or describe any associated signaling pathways within plants. All available evidence points to dimethyl methylsuccinate being a synthetic compound, and consequently, a technical guide on its natural occurrence in plants cannot be compiled.

Solubility of dimethyl methylsuccinate in common organic solvents

An In-depth Technical Guide to the Solubility of Dimethyl Methylsuccinate

Introduction

Dimethyl methylsuccinate (CAS 1604-11-1), with the chemical formula C₇H₁₂O₄, is a diester of methylsuccinic acid. It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1] Understanding its solubility in various organic solvents is critical for its application in reaction chemistry, purification processes, and formulation development. Poor solubility can hinder reaction kinetics, complicate product isolation, and limit formulation options.

This technical guide provides a consolidated overview of the available solubility data for dimethyl methylsuccinate and its close structural analogue, dimethyl succinate (B1194679). It details the established experimental protocols for determining solubility and explores the key physicochemical principles that govern the dissolution process.

Solubility Profile of Dimethyl Methylsuccinate

As of this review, specific quantitative solubility data for dimethyl methylsuccinate in a broad range of common organic solvents is not extensively documented in publicly available literature. The compound is a colorless liquid at room temperature, which generally suggests good miscibility with other organic liquids of similar polarity.[1] However, for precise applications, experimental determination is essential.

Solubility Data of Dimethyl Succinate (Structural Analogue)

Due to the limited quantitative data for dimethyl methylsuccinate, the solubility profile of its close structural analogue, dimethyl succinate (CAS 106-65-0), is presented below. Dimethyl succinate lacks the methyl group on the succinate backbone but shares the same diester functionality, making it a useful, albeit imperfect, reference for estimating solubility behavior.

Table 1: Quantitative Solubility of Dimethyl Succinate in Various Solvents

| Solvent | Temperature (°C) | Solubility | Units | Citation(s) |

| Water | 20 | 25,000 | mg/L | [2] |

| Water | Not Specified | 1 in 120 parts | (w/v) | [2] |

| Ethanol | Not Specified | Soluble | Qualitative | [2] |

| Ethanol (95%) | Not Specified | 1 mL in 1 mL | (v/v) | [2] |

| Alcohol | Not Specified | 1 in 35 parts | (w/v) | [2] |

| Acetone | Not Specified | Soluble | Qualitative | [2] |

| Ethyl Ether | Not Specified | Very Soluble | Qualitative | [2] |

| Oils | Not Specified | Miscible | Qualitative | [2] |

Note: The data in this table pertains to dimethyl succinate, not dimethyl methylsuccinate. It should be used as an estimation tool only.

Experimental Protocols for Solubility Determination

Accurate solubility measurement requires robust and reproducible experimental methods. The choice of method depends on the properties of the solute and solvent, the required precision, and the available equipment. The "shake-flask" method coupled with gravimetric analysis is considered the gold standard for determining thermodynamic solubility.[3][4]

The Shake-Flask Method

The shake-flask method is the most reliable technique for determining the equilibrium (or thermodynamic) solubility of a compound in a solvent.[3] The core principle is to create a saturated solution by allowing a solute and solvent to reach equilibrium in the presence of an excess of the solid solute.[4]

Detailed Protocol:

-

Preparation: Add an excess amount of the solute (dimethyl methylsuccinate) to a known volume of the chosen organic solvent in a sealed, inert container (e.g., a glass flask with a stopper). The excess solid is crucial to ensure that the solution becomes fully saturated.[3]

-

Equilibration: Agitate the mixture at a constant, controlled temperature for an extended period (typically 24 to 72 hours).[5] Agitation can be achieved using an orbital shaker or a magnetic stirrer. The constant temperature is maintained using a thermostatic bath.[6] The goal is to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be accomplished by:

-

Centrifugation: Spinning the sample at high speed to pellet the solid.

-

Filtration: Passing the solution through a fine, inert filter (e.g., PTFE syringe filter) that does not absorb the solute.[7]

-

-

Analysis: Determine the concentration of the solute in the clear, saturated solution using a suitable analytical technique.

Gravimetric Analysis

For non-volatile solutes like dimethyl methylsuccinate, gravimetric analysis is a straightforward and accurate method for quantifying concentration following the shake-flask procedure.[6][8]

Detailed Protocol:

-

Sample Collection: Accurately pipette a known volume or weigh a known mass of the saturated supernatant into a pre-weighed, dry evaporating dish.[6]

-

Solvent Evaporation: Gently evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the solvent is completely removed.[9]

-

Drying to Constant Mass: Place the evaporating dish containing the solid residue in an oven at a temperature sufficient to remove any residual solvent but below the boiling or decomposition point of the solute. Periodically cool the dish in a desiccator and weigh it. Repeat this process until a constant mass is achieved (i.e., two consecutive weighings are identical).[6][9]

-

Calculation: The solubility is calculated from the final mass of the solute and the initial volume or mass of the solution taken for analysis.

Caption: Workflow for shake-flask solubility determination.

Key Factors Influencing Solubility

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces, temperature, and the intrinsic properties of the substances involved.

-

Polarity ("Like Dissolves Like"): This is the most fundamental principle of solubility. Polar solvents, which have significant dipole moments (e.g., ethanol, acetone), are effective at dissolving polar solutes. Nonpolar solvents (e.g., hexane, toluene) are better at dissolving nonpolar solutes. Dimethyl methylsuccinate contains polar ester functional groups but also a nonpolar hydrocarbon backbone, giving it a moderate polarity. It is therefore expected to be soluble in a range of semi-polar to polar organic solvents.

-

Temperature: For most solid and liquid solutes dissolving in liquid solvents, solubility increases with temperature.[10] This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature shifts the equilibrium towards dissolution, allowing more solute to be dissolved.

-

Intermolecular Forces: The dissolution process involves overcoming solute-solute and solvent-solvent interactions to form new solute-solvent interactions. Solubility is favored when the energy required to break the initial bonds is balanced or exceeded by the energy released from the formation of new bonds. The primary forces at play for dimethyl methylsuccinate include dipole-dipole interactions and London dispersion forces.

Caption: Key factors that govern the solubility of a solute.

Conclusion

While dimethyl methylsuccinate is a compound of interest in various chemical industries, a comprehensive, publicly accessible dataset of its quantitative solubility in common organic solvents is currently lacking. This guide highlights this data gap and provides researchers with the established, reliable experimental protocols necessary to determine these values in their own laboratories. The solubility data of the structural analogue, dimethyl succinate, offers a preliminary estimation, but for process design, optimization, and formulation, direct experimental measurement using methods such as the shake-flask protocol is strongly recommended. Understanding the interplay of polarity and temperature will further guide solvent selection and the design of effective dissolution procedures.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Dimethyl Succinate | C6H10O4 | CID 7820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. enamine.net [enamine.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Thermochemical Properties of Dimethyl Methylsuccinate

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Dimethyl Methylsuccinate

While direct thermochemical data is limited, a range of physical properties for dimethyl methylsuccinate has been documented. These are crucial for handling, storage, and for theoretical estimations of thermochemical behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₄ | [1][2] |

| Molecular Weight | 160.17 g/mol | [1][3] |

| Boiling Point | 196 °C (at 1 atm) | [3][4] |

| Density | 1.076 g/mL (at 25 °C) | [3][4] |

| Refractive Index | n20/D 1.42 | [3][4] |

| Flash Point | 182 °F (83 °C) - closed cup | [3][4] |

| Storage Temperature | Room temperature | [3] |

| Physical Form | Liquid | [3] |

| Color | Colorless | [3] |

Experimental Protocol: Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is a cornerstone of thermochemical data, from which the standard enthalpy of formation can be derived. The following is a detailed, generalized methodology for determining the enthalpy of combustion of a liquid sample like dimethyl methylsuccinate using a static-bomb calorimeter. This protocol is based on established methods for similar organic compounds.[5]

Principle: Bomb calorimetry is a technique used to measure the heat of combustion of a substance at constant volume.[5] A known mass of the sample is completely combusted in a high-pressure oxygen environment inside a sealed container (the "bomb"). The heat released during combustion is absorbed by the surrounding water bath, and the temperature change is measured to calculate the energy of combustion.[5][6]

Apparatus:

-

Isoperibol Bomb Calorimeter: A system where a water jacket is kept at a constant temperature while the temperature of the inner water bath changes.

-

Calorimeter Bomb: A high-pressure stainless steel vessel.

-

Crucible: A quartz or platinum crucible to hold the liquid sample.

-

Ignition System: An electrical unit to supply current to the ignition wire.

-

High-Precision Thermometer: Capable of measuring temperature changes to ±0.001°C.[5]

-

Oxygen Cylinder: With a pressure regulator.

-

Pellet Press: For preparing solid samples for calibration (e.g., benzoic acid).

-

Analytical Balance: With a precision of ±0.0001 g.

Procedure:

-

Calibration of the Calorimeter:

-

A certified standard, typically benzoic acid, is used to determine the heat capacity (C_cal) of the calorimeter.

-

A pellet of benzoic acid of known mass (approximately 1 g) is placed in the crucible.

-

A fuse wire (e.g., platinum or nickel-chromium) of known length is attached to the electrodes of the bomb head, with the wire in contact with the pellet.

-

A small, known volume of distilled water (e.g., 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

-

The bomb is sealed and purged with oxygen, then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The bomb is submerged in a known volume of water in the calorimeter's bucket.[5]

-

The system is allowed to reach thermal equilibrium. The initial temperature is recorded over a period of time to establish a baseline.

-

The sample is ignited. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The final temperature is recorded over a period to establish a cooling curve.

-

The heat capacity of the calorimeter is calculated using the known enthalpy of combustion of benzoic acid and the corrected temperature change.

-

-

Combustion of Dimethyl Methylsuccinate:

-

A known mass of dimethyl methylsuccinate is placed in the crucible. For volatile liquids, encapsulation in a gelatin capsule of known mass and heat of combustion may be necessary.

-

The procedure follows the same steps as for the calibration with benzoic acid (steps 1.3 - 1.9).

-

-

Data Analysis:

-

The raw temperature data is corrected for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler or Dickinson method) to obtain the true temperature rise (ΔT).

-

The total heat released (q_total) is calculated using the formula: q_total = C_cal * ΔT.

-

Corrections are made for the heat released by the combustion of the fuse wire and any other auxiliary materials (e.g., gelatin capsule).

-

The energy of combustion at constant volume (ΔU_c°) is calculated per mole of the sample.

-

The standard enthalpy of combustion (ΔH_c°) is then calculated from ΔU_c° using the following equation, which accounts for the change in the number of moles of gas (Δn_gas) in the combustion reaction: ΔH_c° = ΔU_c° + Δn_gas * R * T.

-

Derivation of Other Thermochemical Properties

Standard Enthalpy of Formation (ΔfH°): Once the standard enthalpy of combustion (ΔH_c°) is experimentally determined, the standard enthalpy of formation (ΔfH°) of dimethyl methylsuccinate can be calculated using Hess's Law. The combustion reaction for dimethyl methylsuccinate (C₇H₁₂O₄) is:

C₇H₁₂O₄(l) + 8O₂(g) → 7CO₂(g) + 6H₂O(l)

The standard enthalpy of formation is calculated as follows: ΔH_c° = [7 * ΔfH°(CO₂, g) + 6 * ΔfH°(H₂O, l)] - [ΔfH°(C₇H₁₂O₄, l) + 8 * ΔfH°(O₂, g)]

Given that the standard enthalpy of formation of an element in its standard state (O₂(g)) is zero, and the standard enthalpies of formation for CO₂(g) and H₂O(l) are well-established (-393.51 kJ/mol and -285.83 kJ/mol, respectively), the equation can be rearranged to solve for ΔfH°(C₇H₁₂O₄, l).[5]

Enthalpy of Vaporization (ΔvapH°): The enthalpy of vaporization can be determined experimentally using techniques such as the transpiration method, where an inert gas is passed through or over the liquid sample at a known temperature and flow rate to saturate the gas with the vapor.[7] The mass loss of the sample over time is measured, which allows for the calculation of the vapor pressure. By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can be determined using the Clausius-Clapeyron equation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the enthalpy of combustion using bomb calorimetry.

Caption: Workflow for Bomb Calorimetry Experiment.

References

- 1. Dimethyl (R)-(+)-methylsuccinate | C7H12O4 | CID 9834036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Dimethyl methylsuccinate , 98% , 1604-11-1 - CookeChem [cookechem.com]

- 4. Dimethyl methylsuccinate 98 1604-11-1 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and History of Dimethyl Methylsuccinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl methylsuccinate, also known as dimethyl 2-methylbutanedioate, is a dicarboxylic acid ester with significant applications in organic synthesis. While not a compound marked by a singular, celebrated discovery, its history is intrinsically linked to the burgeoning field of organic chemistry in the 19th century, particularly the study of succinic acid and its derivatives. This guide provides a comprehensive overview of the historical context of its discovery, its physicochemical properties, detailed modern synthetic protocols, and its role in significant chemical reactions.

Discovery and History

The precise first synthesis of dimethyl methylsuccinate is not well-documented as a standalone discovery. Instead, its emergence is a logical consequence of the extensive research into dicarboxylic acids and their esters that characterized 19th-century organic chemistry.

Early Studies on Succinic and Pyrotartaric Acids:

Succinic acid itself has been known for centuries, having been first isolated in 1546 from the distillation of amber.[1] The 19th century saw a systematic investigation of its properties and derivatives by prominent chemists. A crucial precursor to dimethyl methylsuccinate is methylsuccinic acid, also known as pyrotartaric acid. This compound was known to be formed by the dry distillation of tartaric acid.[2]

The Advent of Esterification:

The synthesis of esters from carboxylic acids and alcohols, known as esterification, became a fundamental reaction in organic synthesis during the 19th century. It is highly probable that dimethyl methylsuccinate was first synthesized by the straightforward esterification of methylsuccinic acid with methanol (B129727) in the presence of an acid catalyst, a routine procedure for chemists of that era.

Role in the Stobbe Condensation:

The significance of dimethyl methylsuccinate in the scientific literature grew substantially with the discovery of the Stobbe condensation by Hans Stobbe in 1893.[3] This reaction, which involves the condensation of a ketone or aldehyde with a succinic ester, proved to be a powerful tool for carbon-carbon bond formation. Dimethyl methylsuccinate is a key reagent in this reaction, and much of the early literature mentioning it does so within this context.[4]

Physicochemical Properties

The following tables summarize the key quantitative data for dimethyl methylsuccinate.

Table 1: Physical Properties of Dimethyl Methylsuccinate

| Property | Value | Reference |

| CAS Number | 1604-11-1 | [5] |

| Molecular Formula | C₇H₁₂O₄ | [6] |

| Molecular Weight | 160.17 g/mol | [6] |

| Boiling Point | 196 °C (lit.) | [2] |

| 80-81 °C at 12 mmHg (lit.) | [7] | |

| Melting Point | 140-145 °C (decomp.) | [7] |

| Density | 1.076 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.42 (lit.) | [2] |

Table 2: Spectroscopic Data of Dimethyl Methylsuccinate

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectra available | [8] |

| ¹³C NMR | Spectra available | [6] |

| IR | Spectra available | [6] |

| Mass Spectrometry | Spectra available | [6] |

Experimental Protocols

A variety of methods exist for the synthesis of dimethyl methylsuccinate. A modern, efficient procedure is the esterification of methylsuccinic acid using a solid acid catalyst.

Synthesis of Dimethyl Methylsuccinate via Fischer Esterification

This protocol describes a typical laboratory-scale synthesis.

Materials:

-

Methylsuccinic acid

-

Methanol (anhydrous)

-

Amberlyst-15 (or other suitable solid acid catalyst)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (B86663) (anhydrous)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methylsuccinic acid and an excess of anhydrous methanol.

-

Add the solid acid catalyst (e.g., Amberlyst-15, ~10% by weight of the carboxylic acid).

-

Heat the mixture to reflux with stirring for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude dimethyl methylsuccinate.

-

Purify the crude product by vacuum distillation to obtain pure dimethyl methylsuccinate.

Visualizations

Diagram 1: General Synthesis Workflow for Dimethyl Methylsuccinate

Caption: A generalized workflow for the synthesis of dimethyl methylsuccinate.

Diagram 2: Stobbe Condensation Signaling Pathway

Caption: A simplified signaling pathway for the Stobbe condensation.

References

- 1. scilit.com [scilit.com]

- 2. ideals.illinois.edu [ideals.illinois.edu]

- 3. Annalen der Chemie und Pharmacie - Google Books [books.google.com.sg]

- 4. Dicarboxylic esters: Useful tools for the biocatalyzed synthesis of hybrid compounds and polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annalen der Chemie und Pharmacie. Band LXX. by Wöhler, Friedrich und Justus Liebig (Hg.): (1849) | AixLibris Antiquariat Klaus Schymiczek [abebooks.co.uk]

- 6. organic chemistry - Acid value measurement of molten amber before mixing with oil to obtain varnish with superior optic - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. antiquariat-gruber.de [antiquariat-gruber.de]

- 8. WO2015085185A1 - A process for preparing succinate ester - Google Patents [patents.google.com]

A Technical Guide to the Biological Activity of Dimethyl Methylsuccinate Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral dimethyl 2-methylsuccinate is a valuable chiral building block in the synthesis of a variety of active pharmaceutical ingredients. The stereochemistry of these molecules is often critical to their therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the current scientific understanding of the biological activity of the (R)- and (S)-enantiomers of dimethyl methylsuccinate. It details their stereoselective synthesis, potential, though largely unexplored, pharmacological activities, and the experimental methodologies used in their study. While direct research into the specific biological effects of these enantiomers is limited, this guide also explores the activities of structurally related compounds to infer potential avenues for future research.

Introduction

Dimethyl 2-methylsuccinate, a dicarboxylic acid ester, possesses a chiral center at the C2 position, giving rise to (R)- and (S)-enantiomers. These enantiomers serve as crucial intermediates in the production of various pharmaceuticals and fine chemicals. The specific stereoisomer of a drug can significantly influence its pharmacological and toxicological profile. Therefore, the ability to synthesize enantiomerically pure forms of building blocks like dimethyl 2-methylsuccinate is of paramount importance in modern drug development. This guide will first delve into the well-established methods for the asymmetric synthesis of these enantiomers, followed by a critical review of the current, albeit limited, knowledge of their intrinsic biological activities.

Asymmetric Synthesis of Dimethyl Methylsuccinate Enantiomers

The efficient and stereoselective synthesis of (R)- and (S)-dimethyl 2-methylsuccinate is predominantly achieved through biocatalytic methods, specifically using ene-reductases (ERs). These enzymes catalyze the asymmetric reduction of the C=C double bond in prochiral substrates like dimethyl citraconate, dimethyl mesaconate, and dimethyl itaconate.

Quantitative Data on Enzymatic Synthesis

The following tables summarize the key quantitative data from various studies on the ene-reductase-catalyzed synthesis of dimethyl methylsuccinate enantiomers.

| Substrate | Enzyme | Enantiomer Produced | Substrate Conc. (mM) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Dimethyl citraconate | Bac-OYE1 | (R)-dimethyl 2-methylsuccinate | 700 | 86 | 99 | |

| Dimethyl mesaconate | SeER | (S)-dimethyl 2-methylsuccinate | 500 | 80 | 98 | |

| Dimethyl itaconate | AfER | (R)-dimethyl 2-methylsuccinate | 400 | 77 | 99 |

Experimental Protocols

A typical experimental setup for the biocatalytic reduction of a prochiral dimethyl ester substrate involves the following steps:

-

Reaction Mixture Preparation: A reaction vessel is charged with a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0), the substrate (dimethyl citraconate, mesaconate, or itaconate), a cofactor (e.g., NADP+), a cofactor regeneration system (e.g., formate (B1220265) dehydrogenase and sodium formate), and the respective ene-reductase (as whole cells or purified enzyme).

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation. The pH is monitored and adjusted periodically.

-

Monitoring and Work-up: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched (e.g., by adding HCl), and the product is extracted with an organic solvent.

-

Purification and Analysis: The extracted product is purified using standard techniques like column chromatography. The yield and enantiomeric excess are determined by GC analysis on a chiral stationary phase.

Biological Activity of Dimethyl Methylsuccinate Enantiomers: A Knowledge Gap

Despite their importance as synthetic precursors, there is a significant lack of published research on the specific biological activities of the individual (R)- and (S)-enantiomers of dimethyl 2-methylsuccinate. Current literature primarily focuses on their synthesis and application in constructing more complex biologically active molecules.

It is hypothesized that, in vivo, dimethyl 2-methylsuccinate would be hydrolyzed by esterases to its corresponding diacid, (R)- or (S)-methylsuccinic acid. Therefore, any intrinsic biological activity would likely be attributable to these metabolites. However, dedicated studies on the pharmacological effects of methylsuccinic acid enantiomers are also scarce.

Potential Biological Activities Inferred from Structurally Related Compounds

To bridge the knowledge gap, we can examine the biological activities of structurally similar compounds, such as other dicarboxylic acid esters. It is crucial to note that these are inferences and require experimental validation for the dimethyl methylsuccinate enantiomers themselves.

Anti-inflammatory and Immunomodulatory Effects

Dimethyl fumarate (B1241708) (DMF), an unsaturated dicarboxylic acid ester, is an FDA-approved drug for treating multiple sclerosis and psoriasis. Its mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.

Given the structural similarity, it is plausible that dimethyl methylsuccinate enantiomers, or their diacid metabolites, could exhibit some level of Nrf2 activation, potentially leading to anti-inflammatory and cytoprotective effects. However, this remains to be experimentally verified.

Neuroprotective Effects

The Nrf2 pathway is also implicated in neuroprotection. By upregulating antioxidant defenses, it can mitigate oxidative stress, a key contributor to neurodegenerative diseases. If dimethyl methylsuccinate enantiomers were found to activate Nrf2, they could potentially offer neuroprotective benefits.

Future Research Directions

The current state of knowledge presents a clear opportunity for further research. The following areas are of particular importance:

-

In Vitro Biological Screening: The (R)- and (S)-enantiomers of dimethyl methylsuccinate should be screened in a battery of in vitro assays to assess their potential anti-inflammatory, antioxidant, and neuroprotective activities. This should include assays for Nrf2 activation, cytokine production in immune cells, and neuronal cell viability under stress conditions.

-

Enantioselective Pharmacokinetics: Studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of the individual enantiomers. This will be crucial in understanding their bioavailability and potential for in vivo activity.

-

Mechanism of Action Studies: Should any biological activity be identified, further studies will be required to elucidate the underlying molecular mechanisms and to identify the specific cellular targets and signaling pathways involved.

Conclusion

The (R)- and (S)-enantiomers of dimethyl 2-methylsuccinate are well-established as valuable chiral building blocks in pharmaceutical synthesis, with efficient biocatalytic routes for their production. However, a significant gap exists in the understanding of their intrinsic biological activities. While inferences can be drawn from structurally related compounds like dimethyl fumarate, these remain speculative. This guide highlights the need for dedicated research to explore the pharmacological potential of these enantiomers, which could uncover novel therapeutic applications beyond their current role as synthetic intermediates.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The potential biological activities discussed are largely hypothetical and require further scientific investigation.

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of Dimethyl Methylsuccinate Using Biocatalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral dimethyl 2-methylsuccinate is a crucial building block in the synthesis of numerous active pharmaceutical ingredients and fine chemicals.[1][2] Its value lies in its specific stereochemistry, which is often essential for the desired biological activity of the final product.[3] Traditional chemical synthesis routes to enantiomerically pure dimethyl methylsuccinate can be challenging, often requiring harsh reaction conditions, expensive chiral ligands, and high-pressure hydrogen, and may result in insufficient stereoselectivity.[1] Biocatalysis has emerged as a powerful and sustainable alternative, offering high enantioselectivity under mild reaction conditions.[4][5][6][7]

This document provides detailed application notes and protocols for two effective biocatalytic strategies for the enantioselective synthesis of dimethyl methylsuccinate:

-

Asymmetric Reduction of Prochiral Precursors using Ene-Reductases (ERs): This method involves the direct conversion of achiral unsaturated precursors into a specific enantiomer of dimethyl methylsuccinate.

-

Kinetic Resolution of Racemic Dimethyl Methylsuccinate via Enantioselective Hydrolysis using Lipases: This strategy involves the selective hydrolysis of one enantiomer from a racemic mixture, allowing for the separation of both enantiomers.

Asymmetric Reduction using Ene-Reductases

Ene-reductases (ERs) are enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, making them ideal for the enantioselective synthesis of chiral succinate (B1194679) derivatives from prochiral precursors like dimethyl citraconate, dimethyl mesaconate, or dimethyl itaconate.[1][2][8] This approach offers a direct route to the desired enantiomer with high optical purity.[1]

Data Presentation

Table 1: Preparative-Scale Synthesis of (R)- and (S)-Dimethyl 2-Methylsuccinate using Ene-Reductases [1]

| Target Enantiomer | Ene-Reductase | Substrate | Substrate Conc. (mM) | Isolated Yield (%) | Enantiomeric Excess (e.e.) (%) |

| (S)-Dimethyl 2-methylsuccinate | SeER | Dimethyl mesaconate | 500 | 80 | 98 |

| (R)-Dimethyl 2-methylsuccinate | Bac-OYE1 | Dimethyl citraconate | 700 | 86 | 99 |

| (R)-Dimethyl 2-methylsuccinate | AfER | Dimethyl itaconate | 400 | 77 | 99 |

*SeER from Saccharomyces eubayanus, Bac-OYE1 from Bacillus sp., AfER from Aspergillus flavus.

Experimental Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High… [ouci.dntb.gov.ua]

- 3. chemimpex.com [chemimpex.com]

- 4. Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biocatalysis: Synthesis of Chiral Pharmaceutical Intermediates [sim.confex.com]

- 6. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Dimethyl Methylsuccinate as a Chiral Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction